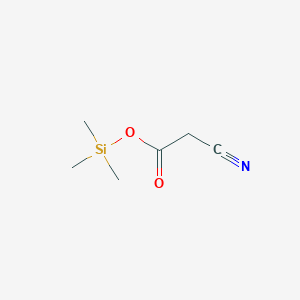

Trimethylsilyl cyanoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl cyanoacetate is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, making it useful in a number of applications .

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to trimethylsilyl cyanoacetate, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Chemical Reactions Analysis

Trimethylsilyl cyanoacetate, like other trimethylsilyl compounds, is likely to be involved in a variety of chemical reactions. For example, trimethylsilyl cyanide has been used in the enantioselective addition to aldehydes, which is one of the most extensively studied organic reactions in asymmetric catalysis .

Physical And Chemical Properties Analysis

Trimethylsilyl compounds are generally characterized by their chemical inertness and large molecular volume . They are amorphous solids, with virtually no water solubility . The water solubility of grafted silica materials is below 10e-6 g/L .

Safety and Hazards

Trimethylsilyl cyanoacetate, like other trimethylsilyl compounds, should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It is highly flammable and fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for trimethylsilyl cyanoacetate are not mentioned in the available literature, there is ongoing research into the use of related trimethylsilyl compounds in various fields. For instance, there is significant interest in the green multicomponent synthesis of pyrano [2,3-c]pyrazole derivatives, which are structurally significant and biologically active compounds . This research area could potentially involve the use of trimethylsilyl cyanoacetate in the future.

properties

CAS RN |

60511-70-8 |

|---|---|

Product Name |

Trimethylsilyl cyanoacetate |

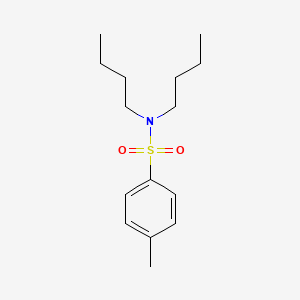

Molecular Formula |

C6H11NO2Si |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

trimethylsilyl 2-cyanoacetate |

InChI |

InChI=1S/C6H11NO2Si/c1-10(2,3)9-6(8)4-5-7/h4H2,1-3H3 |

InChI Key |

YNOSHVXJWIVDND-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)CC#N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)

![2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3192065.png)